Naphthalen-2-yl 4-chloro-3-nitrobenzoate

CAS No.: 313250-70-3

Cat. No.: VC5082674

Molecular Formula: C17H10ClNO4

Molecular Weight: 327.72

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 313250-70-3 |

|---|---|

| Molecular Formula | C17H10ClNO4 |

| Molecular Weight | 327.72 |

| IUPAC Name | naphthalen-2-yl 4-chloro-3-nitrobenzoate |

| Standard InChI | InChI=1S/C17H10ClNO4/c18-15-8-6-13(10-16(15)19(21)22)17(20)23-14-7-5-11-3-1-2-4-12(11)9-14/h1-10H |

| Standard InChI Key | RWPBTRIVHQJISA-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

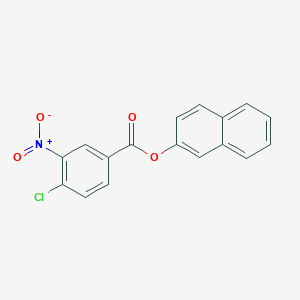

Naphthalen-2-yl 4-chloro-3-nitrobenzoate consists of a benzoate ester backbone substituted with a chlorine atom at position 4, a nitro group at position 3, and a naphthalen-2-yl group at the ester oxygen (Figure 1). The naphthalene system provides hydrophobicity and π-stacking capabilities, while the electron-withdrawing nitro and chloro groups enhance electrophilic reactivity at the aromatic ring .

Table 1: Molecular descriptors of Naphthalen-2-yl 4-chloro-3-nitrobenzoate

| Property | Value | Source |

|---|---|---|

| CAS Number | 313250-70-3 | |

| Molecular Formula | ||

| Molecular Weight | 327.72 g/mol | |

| Parent Acid | 4-Chloro-3-nitrobenzoic acid | |

| Exact Mass | 327.024 g/mol |

Synthesis and Manufacturing

Industrial Production

Commercial suppliers like Chemenu and Evitachem list this compound as a pharmaceutical intermediate, indicating scalable manufacturing processes . Batch purity typically exceeds 95%, with HPLC and MS used for quality control .

Physicochemical Properties

Solubility and Stability

-

Solubility: Predominantly soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the nitro and ester groups. Limited solubility in water (<0.1 mg/mL at 25°C).

-

Stability: Susceptible to hydrolysis under alkaline conditions, with the ester bond cleaving to regenerate the parent acid and 2-naphthol .

Table 2: Thermodynamic Properties

| Parameter | Value | Method |

|---|---|---|

| Melting Point | Not reported | — |

| Flash Point | >150°C | Estimated |

| LogP (Partition Coefficient) | 3.8 ± 0.2 | Computational |

Applications in Research and Industry

Pharmaceutical Intermediates

Naphthalen-2-yl 4-chloro-3-nitrobenzoate serves as a precursor in synthesizing chromene and pyrrolocoumarin derivatives, which exhibit antimicrobial and anticancer activities . For example, reductive coupling with α-bromoacetophenone yields 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones, a class of heterocycles under investigation for kinase inhibition .

Materials Science

The nitro group’s electron-deficient nature makes this compound a candidate for energetic materials or photoactive polymers. Its naphthalene moiety could enhance thermal stability in composite matrices.

Future Research Directions

-

Mechanistic Studies: Elucidate the compound’s reactivity in Pd-catalyzed cross-coupling reactions.

-

Toxicokinetics: Investigate metabolic pathways using in vitro hepatocyte models.

-

Materials Applications: Explore its utility in organic semiconductors or nitroreductase-responsive drug delivery systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume